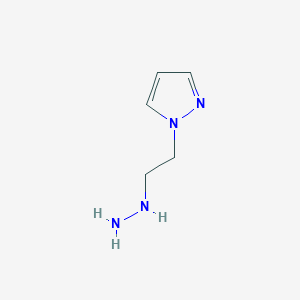

1-(2-hydrazinylethyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10N4 |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-pyrazol-1-ylethylhydrazine |

InChI |

InChI=1S/C5H10N4/c6-7-3-5-9-4-1-2-8-9/h1-2,4,7H,3,5-6H2 |

InChI Key |

PXIRXDJVUHRQNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCNN |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Hydrazinylethyl 1h Pyrazole and Analogous Architectures

Cyclocondensation Reactions for Pyrazole (B372694) Ring Formation

Cyclocondensation reactions represent the most classical and widely employed approach for pyrazole synthesis. nih.govbeilstein-journals.org These reactions typically involve the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species, leading to the formation of the five-membered pyrazole ring.

Reaction of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is a fundamental and straightforward method for constructing polysubstituted pyrazoles. mdpi.comnih.gov This reaction involves the cyclocondensation of a hydrazine, acting as a binucleophile, with a 1,3-diketone or a related 1,3-dicarbonyl compound. mdpi.com

The versatility of this method allows for the synthesis of a diverse range of pyrazole derivatives by varying the substituents on both the hydrazine and the dicarbonyl compound. nih.govbeilstein-journals.org For instance, the reaction of a substituted hydrazine with an unsymmetrical 1,3-diketone can potentially lead to the formation of two regioisomeric pyrazoles. nih.gov However, regioselectivity can often be controlled by the reaction conditions and the nature of the substituents. nih.gov

Recent advancements have focused on developing more efficient and environmentally friendly protocols. For example, the use of catalysts like nano-ZnO has been shown to improve yields and reduce reaction times for the condensation of phenylhydrazine (B124118) with ethyl acetoacetate. nih.govmdpi.com Furthermore, one-pot procedures have been developed where the 1,3-dicarbonyl compound is generated in situ from readily available starting materials like ketones and acid chlorides, followed by immediate reaction with hydrazine. mdpi.com

Table 1: Examples of Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | 1,3,5-substituted pyrazole | nih.govmdpi.com |

| Hydrazine | 1,3-Diketones | Aprotic dipolar solvents | 1,3-substituted 1-arylpyrazoles | nih.gov |

| Hydrazine | In situ generated 1,3-diketones | - | Polysubstituted pyrazoles | mdpi.com |

Cycloaddition with α,β-Unsaturated Carbonyl Systems

The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones and enals, provides another significant route to pyrazoles. This method typically proceeds through the initial formation of a pyrazoline intermediate via a Michael addition, which is then oxidized to the aromatic pyrazole. nih.govbeilstein-journals.orgmdpi.com The oxidation step can often occur in situ, for example, in the presence of air. beilstein-journals.org

When the hydrazine derivative contains a good leaving group, such as a tosyl group (tosylhydrazine), the reaction can directly yield the aromatic pyrazole through elimination, avoiding the need for a separate oxidation step. nih.govbeilstein-journals.org Similarly, if the α,β-unsaturated carbonyl compound has a leaving group at the β-position, aromatization occurs via elimination under redox-neutral conditions. nih.govbeilstein-journals.org

Multicomponent reactions involving α,β-unsaturated carbonyl compounds have also been developed. For instance, α,β-unsaturated carbonyl compounds can react with tosylhydrazine in situ, and subsequent N-functionalization can be achieved by deprotonation and reaction with a halide, leading to N-functionalized pyrazoles in a one-pot fashion. nih.gov

Table 2: Pyrazole Synthesis from α,β-Unsaturated Carbonyl Systems

| Hydrazine Derivative | α,β-Unsaturated Carbonyl Compound | Key Feature | Product | Reference |

| Hydrazine | α,β-Ethylenic ketone | Pyrazoline intermediate followed by oxidation | Pyrazole | mdpi.commdpi.com |

| Tosylhydrazine | α,β-Unsaturated carbonyl compound | Direct aromatization via elimination | Pyrazole | nih.govbeilstein-journals.org |

| Hydrazine | α,β-Unsaturated carbonyl with β-leaving group | Aromatization via elimination | Pyrazole | nih.govbeilstein-journals.org |

Role of Hydrazones as Key Intermediates

Hydrazones are crucial intermediates in several pyrazole synthesis strategies. They can be formed by the condensation of a hydrazine with an aldehyde or a ketone. These preformed hydrazones can then undergo cyclization reactions with various partners to yield the pyrazole ring. nih.gov

One common approach involves the reaction of hydrazones with β-ketoesters or ketones. nih.gov For example, a domino Mannich/cyclization/oxidation reaction of hydrazones can lead to 1,3,5-substituted pyrazoles. nih.gov Another important pathway is the [3+2] cycloaddition of in situ generated nitrile imines from hydrazonoyl halides with various dipolarophiles. organic-chemistry.org

Recent research has highlighted transition-metal-free, three-component protocols where hydrazones react with other components like aryl aldehydes and ethyl acrylate (B77674) to form pyrazoles. rsc.org The Vilsmeier-Haack reaction, utilizing a reagent prepared from phosphorus oxychloride and dimethylformamide, can be used to synthesize 4-formylpyrazoles from hydrazones. mdpi.comrasayanjournal.co.in Furthermore, electrophilic cyclization of α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes and ketones, using reagents like molecular iodine, provides a route to 4-iodopyrazoles. acs.org

Table 3: Pyrazole Synthesis Involving Hydrazone Intermediates

| Hydrazone Source | Reaction Partner | Catalyst/Reagent | Product | Reference |

| Phenylhydrazone of acetophenone | Vilsmeier-Haack reagent | POCl₃/DMF | 1,3-disubstituted-4-formyl-pyrazole | rasayanjournal.co.in |

| α,β-Alkynic hydrazones | Molecular iodine/NaHCO₃ | - | 4-Iodopyrazoles | acs.org |

| N-Tosylhydrazones | Aryl aldehydes, ethyl acrylate | Base | Trisubstituted and disubstituted pyrazoles | rsc.org |

Catalytic Approaches in Pyrazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the construction of pyrazole rings has greatly benefited from the development of various catalytic systems. These approaches often lead to higher efficiency, selectivity, and milder reaction conditions compared to traditional methods.

Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Ruthenium, Copper)

Transition metals such as palladium, ruthenium, and copper are widely used to catalyze the synthesis of pyrazoles. nih.gov These metals can facilitate various transformations, including cross-coupling reactions, cycloisomerizations, and multicomponent reactions.

For instance, copper catalysis can be employed for the in situ formation of hydrazine precursors from arylboronic acids, which then undergo cyclocondensation with 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org Copper(I) iodide has been used to mediate the electrophilic cyclization of α,β-alkynic hydrazones to afford pyrazole derivatives. acs.org Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide offers a direct route to pyrazole or isoxazole (B147169) derivatives. organic-chemistry.org Ruthenium complexes, in combination with specific ligands, have been shown to catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles. organic-chemistry.org

Table 4: Metal-Catalyzed Pyrazole Synthesis

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper | In situ hydrazine formation and cyclocondensation | Arylboronic acids, Boc-protected diimide, 1,3-dicarbonyls | N-Arylpyrazoles | nih.govbeilstein-journals.org |

| Copper(I) iodide | Electrophilic cyclization | α,β-Alkynic hydrazones | Pyrazole derivatives | acs.org |

| Palladium | Four-component coupling | Terminal alkyne, hydrazine, CO, aryl iodide | Pyrazole/isoxazole derivatives | organic-chemistry.org |

| Ruthenium | Dehydrogenative coupling | 1,3-Diols, arylhydrazines | Pyrazoles/2-pyrazolines | organic-chemistry.org |

Lewis Acid-Catalyzed Transformations

Lewis acids are effective catalysts for promoting various steps in pyrazole synthesis, particularly by activating carbonyl groups and facilitating cyclization reactions. nih.govresearchgate.net They can enhance the electrophilicity of carbonyl compounds, thereby promoting the initial condensation with hydrazines.

A notable example is the Lewis acid-catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines, which provides a convenient route to pyrazole derivatives at ambient temperature with complete regioselectivity. nih.govresearchgate.net In three-component syntheses, a Lewis acid can activate and stabilize the enol tautomer of β-ketoesters, facilitating their cyclization with intermediately formed hydrazones to yield 5-hydroxypyrazolines, which then oxidize to the corresponding pyrazoles. nih.gov Coordination of a pyrazole to a Lewis acidic metal center can also increase the Brønsted acidity of the pyrazole NH proton, influencing its reactivity in subsequent transformations. nih.gov

Iodine-Mediated Oxidative C-N Bond Formations

A metal-free approach for the regioselective synthesis of pyrazoles involves an iodine-mediated oxidative C-N bond formation. acs.orgorganic-chemistry.orgnih.gov This one-pot protocol is advantageous as it avoids the need to isolate potentially unstable hydrazone intermediates. acs.orgorganic-chemistry.orgnih.gov The reaction proceeds by treating α,β-unsaturated aldehydes or ketones with hydrazine salts in the presence of molecular iodine. acs.orgorganic-chemistry.org This method is not only practical and environmentally friendly but also provides access to a wide array of di-, tri-, and tetrasubstituted pyrazoles with aryl, alkyl, and vinyl groups. acs.orgorganic-chemistry.org

The reaction mechanism is believed to involve an oxidative iodination, followed by an SN2'-type cyclization and subsequent deprotonation to yield the aromatic pyrazole ring. organic-chemistry.org This methodology has proven effective for a broad range of substrates, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org In some cases, this iodine-mediated cyclization has been utilized in a two-step, one-pot reaction for the synthesis of spirocyclic pyrazolones from 1,3-dicarbonyls and hydrazines. researchgate.net

Furthermore, hypervalent iodine reagents, such as PhICl2, have been employed to mediate the thio- and selenocyanation of 4-unsubstituted pyrazoles. beilstein-journals.org This metal-free method involves the in situ generation of reactive electrophilic species, which then undergo electrophilic substitution onto the pyrazole ring. beilstein-journals.org

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to enhance sustainability and efficiency. tandfonline.comtandfonline.com

Solvent-free reactions have gained significant attention as they offer numerous benefits, including faster reaction rates, reduced energy consumption, easier separation, and the formation of purer products in high yields. tandfonline.comtandfonline.com A notable example is the synthesis of pyrazole derivatives using a catalytic amount of sulfuric acid at room temperature, which proceeds in high yields without the need for a solvent. rsc.org Another green method involves the use of tetrabutylammonium (B224687) bromide (TBAB), a commercially available ionic salt, to catalyze the reaction of isocyanides and dialkyl acetylenedicarboxylates with 1,2-dibenzoylhydrazines at room temperature under solvent-free conditions. tandfonline.com This method is advantageous as the catalyst can be recovered and reused. tandfonline.com

A simple and efficient solvent-free protocol for synthesizing dihydropyrano[2,3-c]pyrazole derivatives has been developed using a four-component reaction catalyzed by an acidic ionic liquid. ias.ac.in This approach offers high yields, short reaction times, and non-chromatographic product purification. ias.ac.in

| Catalyst/Reagent | Reaction Type | Conditions | Product Yield (%) | Reference |

| Sulfuric acid (catalytic) | Condensation | Room Temperature | High | rsc.org |

| Tetrabutylammonium bromide (TBAB) | Three-component | Room Temperature | 75-86 | tandfonline.comtandfonline.com |

| Acidic ionic liquid | Four-component | Solvent-free | High | ias.ac.in |

| HAp/ZnCl2 nano-flakes | Multicomponent | 60-70°C | 80-90 | biointerfaceresearch.com |

Microwave-assisted organic synthesis has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. acs.orgnih.govbenthamdirect.com This technique is particularly well-suited for the rapid and efficient synthesis of pyrazole derivatives. acs.orgnih.govbenthamdirect.comrsc.orgdergipark.org.tr

Microwave irradiation has been successfully employed in the one-pot synthesis of various pyrazole-containing scaffolds. For instance, the synthesis of pyrazole and oxadiazole hybrids has been achieved with significantly shorter reaction times (9-10 minutes) and higher yields (79-92%) under microwave irradiation compared to conventional refluxing (7-9 hours). acs.org Similarly, a solvent-free microwave-assisted approach for the ring-opening of phenyl glycidyl (B131873) ether with pyrazoles has been developed, affording the desired products in just one minute at 120°C. nih.gov This rapid method is highly suitable for high-throughput screening in drug discovery. nih.gov

The synthesis of novel pyrazole derivatives has also been accomplished via microwave-assisted Suzuki-Miyaura cross-coupling reactions, demonstrating the versatility of this technology in complex multi-step syntheses. dergipark.org.tr

| Reaction Type | Conditions | Reaction Time | Yield (%) | Reference |

| Pyrazole-oxadiazole hybrid synthesis | Microwave, Ethanol, ZnCl₂ | 9-10 min | 79-92 | acs.org |

| Phenyl glycidyl ether ring-opening | Microwave, Solvent-free, 120°C | 1 min | Serviceable | nih.gov |

| Suzuki-Miyaura cross-coupling | Microwave, NaOEt, Ethanol, 150°C | 2 hours | Not specified | dergipark.org.tr |

| One-pot pyrazole synthesis | Microwave, Aqueous medium, 120°C | 20 min | 60-80 | dergipark.org.tr |

Ultrasound irradiation is another green chemistry technique that accelerates chemical reactions by providing mechanical energy. rsc.orgmdpi.comnih.gov This method has been effectively used for the synthesis of pyrazole derivatives, often under mild conditions and in aqueous media. mdpi.comnih.govtandfonline.comresearchgate.net

A catalyst-free, one-pot synthesis of pyrazoles has been developed using a multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate, and malononitrile (B47326) in water under ultrasound irradiation. nih.gov This protocol is highly selective and avoids the need for traditional purification methods. nih.gov In another example, the synthesis of pyrano[2,3-c]pyrazole derivatives was achieved in high yields using a ZnO-NiO-Fe3O4 nanocomposite catalyst under ultrasonic irradiation in aqueous ethanol. tandfonline.com This method features a simple work-up and catalyst recovery. tandfonline.com

Ultrasound has also been utilized in the synthesis of pyrazolyl thiourea (B124793) derivatives and indole-pyrazole derivatives, demonstrating its broad applicability in generating diverse pyrazole-based molecular architectures. researchgate.netarabjchem.org

| Reaction Type | Catalyst | Conditions | Yield (%) | Reference |

| Four-component pyrazole synthesis | Catalyst-free | Water, Ultrasound | Not specified | nih.gov |

| Pyrano[2,3-c]pyrazole synthesis | ZnO-NiO-Fe3O4 nanocomposite | Aqueous ethanol, Ultrasound | High | tandfonline.com |

| Indole-pyrazole synthesis | Pd/Cu catalyst | Ultrasound (35 kHz) | Not specified | researchgate.net |

| Pyrazolyl thiourea synthesis | Not specified | Ultrasound | Not specified | arabjchem.org |

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, thereby minimizing waste and saving time and resources. mdpi.combeilstein-journals.orgacs.orgnih.gov MCRs have become increasingly popular for the synthesis of pyrazole derivatives due to their atom economy and the structural diversity they can generate. mdpi.comnih.gov

A variety of MCRs have been developed for the synthesis of pyrazole-containing scaffolds. For instance, a four-component reaction of aldehydes, malononitrile, hydrazine hydrate, and a β-ketoester can yield highly substituted pyrano[2,3-c]pyrazoles. mdpi.combeilstein-journals.org These reactions can be catalyzed by various agents, including piperidine (B6355638) in an aqueous medium at room temperature or montmorillonite (B579905) K10 under solvent-free conditions. mdpi.com

The classic Knorr synthesis of pyrazoles, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines, has been adapted into MCR formats by generating the 1,3-dicarbonyl in situ. beilstein-journals.org Additionally, MCRs have been developed to synthesize pyrazole-linked thiazoles and pyrazole-1-carbothioamides, showcasing the versatility of this approach in creating hybrid molecules. biointerfaceresearch.comacs.org

| Number of Components | Starting Materials | Catalyst/Solvent | Product Type | Reference |

| Four | Aldehydes, Malononitrile, Hydrazine Hydrate, β-Ketoester | Piperidine/Water | Pyrano[2,3-c]pyrazoles | mdpi.com |

| Five | 5-methyl-1,3,4-thiadiazole-2-thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine Hydrate | Montmorillonite K10/Solvent-free | Substituted Pyrano[2,3-c]pyrazoles | mdpi.com |

| Three | Aryl Glyoxal, Aryl Thioamide, Pyrazolones | HFIP | Pyrazole-linked Thiazoles | acs.org |

| Four | Hydrazine Hydrate, Arylidene Malononitrile, Isothiocyanates, HAp/ZnCl2 | HAp/ZnCl2/Solvent-free | 1H-Pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

Functional Group Interconversions on Pyrazole and Hydrazinylethyl Moieties

Functional group interconversions are crucial for the synthesis of diverse analogs of 1-(2-hydrazinylethyl)-1H-pyrazole. The pyrazole ring itself is an electron-rich heterocycle with both acidic (pyrrole-like NH) and basic (pyridine-like N) properties, allowing for a variety of chemical transformations. nih.gov

Substitutions on the pyrazole ring can modulate its electronic properties and reactivity. nih.gov For example, the acidic NH group can be deprotonated to form a nucleophilic pyrazole anion, which can then be alkylated or acylated. nih.gov The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has been reported, starting from γ-keto esters and hydrazines. researchgate.net The resulting aminoethylpyrazole can undergo further functionalization, such as acylation on the amino group. researchgate.net

In some cases, unexpected rearrangements can occur. For example, the thermolysis of an azidonitropyrazole in acetic acid led to the formation of an aminopyrazole with an acetoxylated methyl group, demonstrating a formal C-H activation and azide-to-amine conversion without external oxidants or reductants. mdpi.compreprints.org This highlights the potential for complex and novel functional group interconversions on the pyrazole scaffold.

The synthesis of 1-methyl-5-hydroxypyrazole has been achieved through a route involving the cyclization of a malonate derivative with methylhydrazine, followed by hydrolysis and decarboxylation. google.com This demonstrates the conversion of ester and other functional groups on precursors to the final pyrazole structure.

Chemical Reactivity and Transformation Mechanisms of 1 2 Hydrazinylethyl 1h Pyrazole

Intrinsic Reactivity of the Pyrazole (B372694) Nucleus

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. quora.com This structure imparts a unique set of properties that govern its reactivity.

The pyrazole ring is considered aromatic as it possesses a planar, cyclic, conjugated system with 6 π-electrons, fulfilling Hückel's rule. chemicalbook.com It is a five-membered, sp2-hybridized, and delocalized 6π-electron heteroaromatic ring system. chemicalbook.com The aromatic nature of the pyrazole ring is a key factor in its chemical stability and reactivity. chemicalbook.commdpi.com One nitrogen atom is pyrrole-like, contributing two electrons to the aromatic sextet, while the other is pyridine-like, with its lone pair in an sp2 hybrid orbital in the plane of the ring. chemicalbook.comnih.gov

N-unsubstituted pyrazoles can exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms. nih.gov However, in the case of 1-(2-hydrazinylethyl)-1H-pyrazole, the N1 position is substituted with the hydrazinylethyl group, which precludes this type of tautomerism. The presence of substituents can influence the stability of different tautomeric forms. researchgate.net

The pyrazole ring possesses both acidic and basic properties due to its unique nitrogen arrangement. nih.govresearchgate.net The N1 nitrogen, often described as "pyrrole-like," is generally not basic as its lone pair is involved in the aromatic system. chemicalbook.comnih.gov In contrast, the N2 nitrogen, referred to as "pyridine-like," has a lone pair of electrons in an sp2 hybrid orbital that is available for protonation, making it the basic center of the molecule. chemicalbook.comnih.gov

The basicity of the pyrazole ring is influenced by the electronic nature of its substituents. Electron-donating groups can increase the basicity of the ring. nih.gov In acidic conditions, protonation occurs at the N2 position, forming a pyrazolium (B1228807) cation. chemicalbook.com Pyrazole is a weak base, with a pKb of 11.5. chemicalbook.comquora.com

Reactivity of the Hydrazinylethyl Side Chain

The hydrazinylethyl side chain introduces a new dimension to the reactivity of the molecule, primarily due to the presence of the hydrazine (B178648) functional group.

Hydrazine and its derivatives are known for their nucleophilic character. researchgate.net The nitrogen atoms of the hydrazine moiety possess lone pairs of electrons that are readily available for donation to electrophilic centers. The nucleophilicity of hydrazines can be influenced by the nature of the substituents attached to them. researchgate.net In the context of this compound, the terminal nitrogen of the hydrazine group is expected to be the primary nucleophilic site.

A characteristic reaction of hydrazines is their condensation with carbonyl compounds such as aldehydes and ketones to form hydrazones. libretexts.org This reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration. libretexts.orglibretexts.org this compound is expected to readily undergo such condensation reactions with a variety of aldehydes and ketones to yield the corresponding pyrazolyl-substituted hydrazones. organic-chemistry.org

Electrophilic Substitution Patterns on the Pyrazole Ring (e.g., C-4 Position)

The pyrazole ring can undergo electrophilic aromatic substitution reactions. The presence of the two nitrogen atoms in the ring deactivates the C3 and C5 positions towards electrophilic attack due to their electron-withdrawing inductive effect. quora.comchemicalbook.com This results in the C4 position having the highest electron density, making it the preferred site for electrophilic substitution. quora.comchemicalbook.com Common electrophilic substitution reactions include nitration, sulfonation, and halogenation, which all occur at the C4 position. researchgate.net

The reactivity of the pyrazole ring towards electrophiles is generally lower than that of pyrrole (B145914) but greater than that of benzene. quora.com The reaction conditions, such as pH, can significantly influence the outcome of electrophilic substitution reactions. In neutral or alkaline media, the pyrazole ring is more susceptible to electrophilic attack than in acidic media, where the formation of the less reactive pyrazolium cation occurs. rrbdavc.org

Interactive Data Table: Reactivity of this compound

| Functional Group | Type of Reaction | Reactant | Product | Key Features |

| Pyrazole Ring | Electrophilic Aromatic Substitution | Electrophile (e.g., NO₂⁺, SO₃, Br⁺) | 4-Substituted pyrazole derivative | Substitution occurs preferentially at the C4 position. quora.comchemicalbook.comresearchgate.net |

| Hydrazine Side Chain | Condensation | Aldehyde or Ketone | Hydrazone | Formation of a C=N bond. libretexts.orgorganic-chemistry.org |

| Pyridine-like Nitrogen (N2) | Protonation | Acid (H⁺) | Pyrazolium cation | N2 is the basic center of the pyrazole ring. chemicalbook.comnih.gov |

Oxidation and Reduction Pathways of the Pyrazole Ring System

Oxidation:

While the pyrazole ring is generally stable towards oxidizing agents, the presence of the hydrazinylethyl substituent can dictate the outcome of oxidative processes. pharmaguideline.comslideshare.net The substituents on the pyrazole ring are crucial in determining whether ring-opening or the formation of aza-derivatives will occur. researchgate.net In some instances, oxidative cleavage of the pyrazole ring has been observed, for example, when 5-amino-3-methyl-1-phenylpyrazole is treated with hydrogen peroxide, it results in a ring-opened product, 3-(phenylazo)-crotononitrile. acs.org

For this compound, oxidation would likely target the more susceptible hydrazinyl group first. However, under more forcing conditions, the pyrazole ring could be involved.

| Oxidizing Agent | Potential Product(s) | Remarks |

| Mild Oxidants (e.g., air, I2) | Oxidation of the hydrazinyl group to a diazenyl group. | The pyrazole ring is expected to remain intact. |

| Strong Oxidants (e.g., KMnO4, H2O2) | Potential for oxidative cleavage of the pyrazole ring or formation of N-oxides. | The specific products would depend on the reaction conditions. The presence of the side chain could lead to complex reaction mixtures. researchgate.netacs.org |

Reduction:

Unsubstituted pyrazole is known to be stable under both catalytic and chemical reduction conditions. pharmaguideline.com However, pyrazole derivatives can be reduced under various circumstances. pharmaguideline.com The stability of the pyrazole ring in this compound towards reduction is expected to be high. Reduction would likely be focused on any oxidized functionalities that may have been introduced on the side chain or if the pyrazole ring is part of a larger, more complex system that facilitates reduction.

| Reducing Agent | Potential Product(s) | Remarks |

| Catalytic Hydrogenation (e.g., H2/Pd, Pt) | Generally, the pyrazole ring is resistant. | Reduction of other functional groups in the molecule would be more likely. pharmaguideline.com |

| Chemical Reducing Agents (e.g., NaBH4, LiAlH4) | The pyrazole ring is typically stable. | These reagents would primarily reduce other functionalities if present. |

Isomerization and Rearrangement Processes (e.g., Pyrazoline-Pyrazole Interconversions)

Isomerization and rearrangement are important transformations for pyrazole-related structures, particularly involving the interconversion between pyrazoles and their partially saturated counterparts, pyrazolines. nih.gov

Pyrazoline-Pyrazole Interconversion:

Pyrazolines, or dihydropyrazoles, exist as three different tautomers: 1-pyrazoline, 2-pyrazoline, and 3-pyrazoline. nih.gov The conversion of pyrazolines to pyrazoles is a common synthetic strategy, often achieved through oxidation. organic-chemistry.orgnih.gov This process involves the aromatization of the pyrazoline ring. For instance, pyrazoline intermediates can be oxidized in situ using reagents like bromine or by heating in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere to yield the corresponding pyrazole. organic-chemistry.org

While this compound is already an aromatic pyrazole, it could theoretically be involved in processes that transiently form a pyrazoline-like structure, especially in photochemical reactions or complex rearrangements.

A notable rearrangement involves the transformation of a pyrazole nitrene, which can undergo a ring-opening and recyclization cascade. preprints.org This type of reaction, however, requires the specific generation of a nitrene functionality on the pyrazole ring, which is not inherent to this compound but could be induced through specific chemical modifications.

Isomerization of the Side Chain:

While the pyrazole ring itself is aromatic and less prone to isomerization, the hydrazinylethyl side chain could potentially undergo rearrangements under certain conditions, although this is less documented for this specific substituent.

| Process | Conditions | Expected Outcome for this compound |

| Pyrazole to Pyrazoline | Reduction | Reduction of the pyrazole ring to a pyrazoline is generally difficult but can be achieved with specific reagents. pharmaguideline.com |

| Pyrazoline to Pyrazole | Oxidation | If a pyrazoline precursor to this compound were synthesized, it could be readily oxidized to the parent pyrazole. organic-chemistry.orgenamine.net |

| Ring-Opening/Recyclization | Generation of reactive intermediate (e.g., nitrene) | This would require specific chemical modification of the pyrazole ring and is not a spontaneous process for the title compound. preprints.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in 1-(2-hydrazinylethyl)-1H-pyrazole based on their characteristic vibrational frequencies. The FT-IR spectrum would be expected to show absorption bands corresponding to the N-H stretching of the hydrazinyl group, C-H stretching of the pyrazole (B372694) ring and the ethyl group, C=N and C=C stretching of the pyrazole ring, and N-N stretching. researchgate.netresearchgate.net

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretching (Hydrazine) | 3350 - 3250 |

| C-H Stretching (Aromatic) | 3100 - 3000 |

| C-H Stretching (Aliphatic) | 3000 - 2850 |

| C=N Stretching (Pyrazole) | 1550 - 1500 |

| C=C Stretching (Pyrazole) | 1500 - 1450 |

| N-N Stretching | 1100 - 1000 |

Note: The predicted wavenumbers are based on the analysis of similar pyrazole and hydrazine-containing compounds.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₅H₁₀N₄, MW = 126.16 g/mol ). researchgate.netnist.gov Fragmentation patterns observed in the mass spectrum would provide further structural information, such as the loss of the hydrazinyl group or cleavage of the ethyl chain.

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The pyrazole ring is the primary chromophore in this compound. The UV-Vis spectrum is expected to exhibit absorption bands in the ultraviolet region, typically corresponding to π → π* transitions within the pyrazole ring. researchgate.netnist.govnih.gov The position and intensity of the absorption maximum (λ_max) can be influenced by the solvent polarity. For the parent 1H-pyrazole, a strong absorption is observed around 210 nm. nist.gov

X-ray Crystallography for Solid-State Structure Determination

The synthesis of these derivatives often involves the condensation reaction between a pyrazole aldehyde, such as 1-phenylpyrazole-4-carbaldehyde, and a hydrazine (B178648) derivative. bohrium.comlookchem.com The resulting crystalline products are then analyzed using single-crystal X-ray diffraction to elucidate their precise structures. bohrium.comlookchem.com

Detailed research findings from these crystallographic studies consistently reveal several key structural features. The central pyrazole ring is typically found to be planar, a characteristic feature of aromatic systems. nih.govnih.gov In contrast, the substituent groups attached to the pyrazole core exhibit significant conformational diversity. For instance, in derivatives of 1H-pyrazole, phenyl rings attached to the pyrazole nucleus are often twisted with respect to the central ring, with dihedral angles varying based on the substitution pattern and crystal packing forces. nih.gov

A predominant feature in the crystal lattice of pyrazole-hydrazone derivatives is the formation of extensive intermolecular hydrogen bonds. lookchem.com The hydrazone moiety (–N–NH–C=) and other functional groups provide hydrogen bond donors and acceptors, leading to the formation of complex supramolecular architectures, such as 3D networks. lookchem.com These interactions, along with C–H···π and π–π stacking interactions, are crucial in stabilizing the crystal structure. lookchem.com

The structural parameters for these derivatives have been meticulously determined. For example, two novel aromatic hydrazone compounds containing a pyrazole group were found to crystallize in the monoclinic system. lookchem.com The collection of intensity data for such studies is typically performed on advanced diffractometers, like the Bruker Apex II CCD detector. bohrium.com The refinement of the crystal structure solution leads to low R1 (residual index) values, indicating a high-quality match between the experimental diffraction pattern and the calculated model. lookchem.com

Below are representative crystallographic data tables for two distinct aromatic hydrazone compounds derived from a pyrazole precursor, illustrating the type of detailed information obtained from these analyses.

Table 1: Crystallographic Data for Representative Pyrazole Derivative A

| Parameter | Value |

| Empirical Formula | C₁₆H₁₄N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.139(3) |

| b (Å) | 11.986(4) |

| c (Å) | 12.035(4) |

| β (°) | 108.31(3) |

| Volume (ų) | 1389.2(7) |

| Z | 4 |

| R₁ | 0.0315 |

| wR₂ | 0.0854 |

| Source: Adapted from crystallographic data on pyrazole-based aromatic hydrazone compounds. lookchem.com |

Table 2: Crystallographic Data for Representative Pyrazole Derivative B

| Parameter | Value |

| Empirical Formula | C₁₇H₁₆N₄ |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 10.275(4) |

| b (Å) | 7.426(3) |

| c (Å) | 10.598(4) |

| β (°) | 115.48(3) |

| Volume (ų) | 729.4(5) |

| Z | 2 |

| R₁ | 0.0341 |

| wR₂ | 0.0893 |

| Source: Adapted from crystallographic data on pyrazole-based aromatic hydrazone compounds. lookchem.com |

This structural elucidation through X-ray crystallography is indispensable for establishing definitive structure-property relationships and provides a solid foundation for further computational studies and the rational design of new materials.

Computational and Theoretical Chemistry Studies of 1 2 Hydrazinylethyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into the electronic structure and reactivity of compounds like 1-(2-hydrazinylethyl)-1H-pyrazole.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and various electronic parameters. Studies on other pyrazole (B372694) derivatives have successfully utilized DFT to predict molecular structures and properties, which have often shown good agreement with experimental data where available.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMO)

The electronic structure of a molecule is key to its chemical behavior. Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach to predict reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For this compound, identifying the spatial distribution and energies of these orbitals would be crucial in understanding its interaction with other chemical species.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential - MEP)

To further refine the understanding of reactivity, global and local reactivity descriptors are calculated. Global descriptors such as chemical potential, hardness, and electrophilicity provide a general overview of the molecule's reactivity. Local reactivity descriptors, like Fukui functions and the Molecular Electrostatic Potential (MEP) map, offer site-specific information. The MEP map, for instance, visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This would be invaluable in predicting the sites of interaction for this compound in chemical reactions.

Thermodynamic Characteristics and Stability Predictions

Quantum chemical calculations can also predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These parameters are essential for determining the stability of this compound and for predicting the feasibility and direction of chemical reactions in which it might participate.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in predicting how a molecule might behave in a biological system or interact with other molecules.

Molecular Docking Simulations for Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. By simulating the interactions between the ligand and the protein, researchers can generate hypotheses about the compound's potential biological activity and mechanism of action. Numerous studies have employed molecular docking for various pyrazole derivatives to explore their potential as inhibitors of enzymes like kinases, cyclooxygenases, and others. Similar studies would be necessary to explore the potential biological targets of this compound.

Prediction of Spectroscopic Parameters from Computational Models

There is no specific information available in the searched literature regarding the prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound using computational models. Computational chemistry frequently employs methods like Density Functional Theory (DFT) to predict such parameters for various molecules, which can then be compared with experimental data to confirm structures and understand electronic properties. However, without specific studies on this compound, no data can be presented.

Applications in Chemical Sciences

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The pyrazole (B372694) scaffold is a well-established building block in organic synthesis, prized for its stability and the various reactive sites it offers for functionalization. Pyrazoles are integral to the synthesis of more complex heterocyclic systems and are often found in the core of many biologically active compounds. nih.govnih.gov The presence of the hydrazinyl group in 1-(2-hydrazinylethyl)-1H-pyrazole provides an additional reactive handle, making it a valuable intermediate for the construction of a diverse range of molecular architectures.

The hydrazine (B178648) moiety is a potent nucleophile and can readily react with electrophilic species such as aldehydes, ketones, and carboxylic acid derivatives to form hydrazones and other related structures. These reactions are fundamental in the construction of larger, more complex molecules. For instance, the condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of substituted pyrazoles, a reaction known as the Knorr pyrazole synthesis. wikipedia.org The resulting pyrazole-containing molecules can then be further modified to create a library of compounds for various applications.

The versatility of pyrazole derivatives as synthetic intermediates is further highlighted by their use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. nih.gov These efficient synthetic strategies are highly sought after in medicinal and materials chemistry for the generation of novel compounds with desired properties.

Development in Agrochemical Research (e.g., Pesticides, Herbicides, Fungicides)

The pyrazole ring is a prominent feature in a number of commercially successful agrochemicals. researchgate.netclockss.org Pyrazole derivatives have been shown to exhibit a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. clockss.orgglobalresearchonline.net This has spurred significant research into the development of new pyrazole-based agrochemicals with improved efficacy and environmental profiles.

For example, several commercial fungicides are based on pyrazole-carboxamide structures, which act by inhibiting the succinate (B1194679) dehydrogenase enzyme in the mitochondrial respiratory chain of fungi. clockss.org Herbicides containing the pyrazole moiety are also known to be effective, with some acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for pigment biosynthesis in plants. clockss.org The structural diversity that can be achieved with pyrazole derivatives allows for the fine-tuning of their biological activity and selectivity.

While specific research on the agrochemical applications of this compound is not widely documented, its structural features suggest potential for its use as a scaffold in the design of new agrochemicals. The pyrazole core provides a stable platform, while the hydrazinyl ethyl side chain could be modified to interact with specific biological targets in pests or weeds.

Integration into Advanced Materials

The unique electronic and structural properties of the pyrazole ring have led to its incorporation into various advanced materials.

Conductive Polymers

While there is no direct evidence of this compound being used in conductive polymers, the broader class of nitrogen-containing heterocyclic compounds, such as pyrrole (B145914) and its derivatives, are fundamental components of conductive polymers. These materials have applications in electronics, sensors, and energy storage devices. The incorporation of pyrazole units into polymer chains could potentially modulate the electronic properties of the resulting material, offering a route to new functional polymers.

Photovoltaic Materials for Solar Energy Conversion

The field of organic photovoltaics (OPVs) relies on the development of new organic materials that can efficiently absorb sunlight and convert it into electrical energy. Pyrazole derivatives have been investigated for their potential use in OPVs due to their tunable electronic properties and good thermal stability. Although specific studies on this compound in this context are lacking, the general interest in pyrazoles for photovoltaic applications suggests that derivatives of this compound could be explored for their suitability in solar energy conversion technologies.

Precursors for Dyes and Pigments

Pyrazole derivatives have a long history of use in the dye and pigment industry. globalresearchonline.net The pyrazole ring can act as a chromophore, contributing to the color of the molecule. Azo dyes containing the pyrazole moiety are a well-known class of colorants. nih.gov These dyes are synthesized through the coupling of a diazotized amine with a pyrazole derivative. The substituents on the pyrazole ring can be varied to tune the color of the resulting dye.

A closely related compound, 1-hydroxyethyl 4,5-diamino pyrazole sulfate, is used as a precursor in oxidative hair dyes. cir-safety.org This highlights the potential of functionalized pyrazoles in the formulation of coloring agents. The hydrazinyl group in this compound could potentially be used to link the pyrazole core to other chromophoric systems, opening up possibilities for the creation of new dyes and pigments with novel properties.

Scientific Data Unvailable for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found regarding the biological activities of the chemical compound this compound. Extensive queries aimed at elucidating its potential enzyme inhibition properties and antimicrobial efficacy, as per the requested outline, did not yield any relevant results for this particular molecule.

The investigation sought to find data related to:

Enzyme Inhibition: Specifically, its mechanisms of action against Cyclooxygenase (COX-1, COX-2), its potential for glycation inhibition, and its effects on alpha-amylase and alpha-glucosidase.

Antimicrobial Activity: Data on its efficacy against both Gram-positive and Gram-negative bacterial strains.

While the broader class of compounds known as pyrazoles is known to exhibit a wide range of biological activities, including the inhibition of enzymes like COX and various antimicrobial effects nih.govnih.govnih.gov, no studies have been identified that specifically examine the properties of this compound. Research in these areas has focused on other pyrazole derivatives, which possess different structural modifications. researchgate.netderpharmachemica.comnih.govnih.gov

Therefore, it is not possible to provide an article on the biological activities of this compound as the primary research data does not appear to be available in the public domain. The creation of such an article would be speculative and without a scientific basis.

Exploration of Biological Activities: in Vitro and Mechanistic Investigations

Antimicrobial Activity Assessments (In Vitro)

Antifungal Efficacy against Fungal Pathogens

There is no specific information available in the searched literature regarding the antifungal efficacy of 1-(2-hydrazinylethyl)-1H-pyrazole. However, the pyrazole (B372694) scaffold is a core component of many compounds investigated for antifungal properties. nih.govnih.govresearchgate.net For instance, various pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives have been synthesized and tested against phytopathogenic fungi like Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov Some of these compounds have demonstrated notable antifungal activity. nih.gov Similarly, other pyrazole derivatives have been evaluated against human fungal pathogens such as Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger, with some showing potency comparable to standard drugs. researchgate.net

Antineoplastic Activity (In Vitro Cell Line Studies)

Specific in vitro studies on the antineoplastic activity of this compound were not found in the performed searches. The pyrazole nucleus, however, is a key feature in many synthetic compounds designed as potential anticancer agents. researchgate.netnih.govnih.gov Numerous pyrazole derivatives have been evaluated for their cytotoxic effects against a variety of human cancer cell lines, including those for breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG-2). nih.govmdpi.com Structure-activity relationship studies on these derivatives have shown that the substitution pattern on the pyrazole ring significantly influences their anticancer efficacy. nih.gov

Antioxidant Activity Evaluations (In Vitro)

Direct in vitro evaluations of the antioxidant activity of this compound are not documented in the available search results. Nevertheless, the pyrazole moiety is recognized as a pharmacophore with potential antioxidant properties. nih.govnih.govresearchgate.net The antioxidant capacity of various pyrazole derivatives has been assessed using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. nih.govscielo.br These studies suggest that the pyrazole core can contribute to radical scavenging, an activity that is often dependent on the specific substituents attached to the heterocyclic ring. nih.govscielo.br

Molecular Interactions with Specific Biological Targets (e.g., Integrase Receptor)

There is no information from the conducted searches regarding the molecular interactions of this compound with the integrase receptor or other specific biological targets. The HIV-1 integrase enzyme is a crucial target for antiretroviral therapy, and various classes of inhibitors have been developed. nih.govnih.gov While pyrazole-containing structures have been explored in drug design for various targets, specific studies detailing the binding of this compound to the integrase receptor are absent from the retrieved literature.

Conclusion and Future Research Directions

Summary of the Current Research Landscape for 1-(2-Hydrazinylethyl)-1H-Pyrazole

The existing body of scientific literature, while extensive on pyrazole (B372694) derivatives in general, does not feature a dedicated, in-depth study of this compound itself. However, a comprehensive picture of its chemical behavior and potential can be pieced together by examining research on closely related analogs and relevant synthetic methodologies.

The synthesis of pyrazoles is a well-established field, with the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648), being a classic example. wikipedia.org More contemporary methods include multicomponent reactions and metal-catalyzed cyclizations, which offer efficient and regioselective routes to a wide variety of substituted pyrazoles. nih.govorganic-chemistry.org The introduction of an N-alkyl-hydrazine substituent, as seen in this compound, can be achieved through various synthetic strategies. A plausible route involves the initial N-alkylation of pyrazole with a suitable two-carbon electrophile bearing a masked or precursor hydrazine functionality. For instance, the reaction of pyrazole with 1,2-dichloroethane (B1671644) or 2-chloroethanol, followed by substitution with hydrazine, presents a viable synthetic pathway.

The true synthetic utility of this compound lies in its potential as a precursor to multidentate ligands. The terminal hydrazine group can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. nih.gov This reaction is a cornerstone in the synthesis of Schiff base-type ligands, which are renowned for their ability to form stable complexes with a wide range of metal ions. The resulting pyrazole-hydrazone ligands would possess multiple coordination sites—the pyridine-like nitrogen of the pyrazole ring, the imine nitrogen of the hydrazone linkage, and potentially a donor atom from the aldehyde or ketone precursor—making them attractive candidates for applications in coordination chemistry and catalysis.

Identified Gaps and Emerging Research Avenues in Synthetic Chemistry

Despite the foundational knowledge available, specific research dedicated to the synthesis and reactivity of this compound is notably absent. This represents a significant gap in the literature and a fertile ground for future investigation.

A primary research avenue is the development and optimization of a high-yielding, scalable synthesis of this compound. While theoretical pathways can be proposed, the practical execution, including reaction conditions, catalyst selection, and purification methods, requires systematic investigation. A comparative study of different synthetic routes, for instance, starting from pyrazole and 2-chloroethylamine (B1212225) followed by hydrazinolysis, versus a more convergent approach, would be highly valuable.

Once a reliable synthetic route is established, the exploration of its reactivity can commence. A systematic study of the condensation of this compound with a diverse library of aldehydes and ketones would lead to a novel class of pyrazole-hydrazone ligands. The electronic and steric properties of these ligands could be fine-tuned by varying the substituents on the aldehyde or ketone, offering a powerful tool for modulating the properties of their corresponding metal complexes.

Furthermore, the reactivity of the pyrazole ring itself in these derivatives warrants investigation. Electrophilic substitution reactions, such as nitration or halogenation, could introduce additional functionalities, leading to even more complex and potentially useful molecules. The interplay between the reactivity of the pyrazole ring and the hydrazone moiety would be a fascinating area of study.

Prospects for Advanced Computational Modeling and Spectroscopic Techniques

Computational chemistry offers a powerful lens through which to predict and understand the properties of this compound and its derivatives. researchgate.net Density Functional Theory (DFT) calculations can be employed to model the geometric and electronic structures of the molecule, providing insights into its preferred conformations, bond lengths, and charge distribution. Such studies can aid in predicting its reactivity and coordinating ability.

For the derived pyrazole-hydrazone ligands, computational modeling can be extended to their metal complexes. nih.gov By simulating the coordination of different metal ions, it is possible to predict the geometry of the resulting complexes, their stability, and their electronic properties. This information is invaluable for designing catalysts with specific activities or materials with desired photophysical or magnetic properties.

Table 1: Predicted Spectroscopic Data for this compound (Based on Analogous Compounds)

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR (CDCl₃, ppm) | δ 7.5 (d, 1H, pyrazole-H), 7.4 (d, 1H, pyrazole-H), 6.2 (t, 1H, pyrazole-H), 4.2 (t, 2H, N-CH₂), 3.1 (t, 2H, CH₂-NHNH₂), 2.8 (br s, 3H, NHNH₂) |

| ¹³C NMR (CDCl₃, ppm) | δ 139, 128, 105 (pyrazole carbons), 52 (N-CH₂), 48 (CH₂-N) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 2950-2850 (C-H stretching), 1600-1450 (C=N, C=C stretching) |

| Mass Spectrometry (EI) | M⁺ peak corresponding to C₅H₁₀N₄ |

| Disclaimer: The data presented in this table is predictive and based on the analysis of structurally similar compounds due to the lack of experimentally determined data for this compound in the available literature. |

Future Directions in Mechanistic Biological Research (In Vitro) and Materials Science Applications

The structural motifs present in derivatives of this compound suggest a range of potential applications in both medicinal chemistry and materials science.

In the realm of biological research, pyrazole and hydrazone derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govbldpharm.com The pyrazole-hydrazone ligands synthesized from this compound could be screened for their in vitro biological activities. For instance, their ability to inhibit the growth of various cancer cell lines or their efficacy against a panel of bacterial and fungal strains could be investigated. Mechanistic studies could then be undertaken to elucidate the mode of action of the most promising compounds.

In materials science, pyrazole-based ligands are known to be excellent building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. nist.gov The pyrazole-hydrazone ligands derived from this compound, with their multiple coordination sites, could be employed to synthesize novel MOFs with interesting structural topologies and potential applications in gas storage, separation, and catalysis. The presence of the flexible ethyl-hydrazine linker could impart unique dynamic properties to the resulting frameworks.

Table 2: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer Agents | Pyrazole and hydrazone moieties are present in many known anticancer compounds. |

| Medicinal Chemistry | Antimicrobial Agents | The nitrogen-rich structure is a common feature in antimicrobial drugs. |

| Materials Science | Metal-Organic Frameworks (MOFs) | The multidentate nature of its hydrazone derivatives makes it a suitable ligand for MOF synthesis. |

| Catalysis | Homogeneous Catalysts | Metal complexes of its derivative ligands could exhibit catalytic activity in various organic transformations. |

Q & A

Basic: What are the common synthetic routes for 1-(2-hydrazinylethyl)-1H-pyrazole?

The compound is typically synthesized via condensation reactions involving hydrazine derivatives. For example:

- Hydrazine cyclocondensation : Reacting substituted propenones or dichlorovinyl ketones with hydrazine or its derivatives in ethanol or diethyl ether under reflux. Triethylamine is often used as a base to facilitate the reaction .

- Cyclization of hydrazides : Using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to cyclize hydrazide intermediates into pyrazole cores .

Yields vary depending on substituents (43–90% reported), with purity confirmed via IR, NMR, and elemental analysis .

Advanced: How can regioselectivity in pyrazole synthesis be confirmed experimentally?

Regiochemistry is critical for functionalization. Key methods include:

- Single-crystal X-ray diffraction (SCXRD) : Resolves atomic positions and bonding patterns. For example, confirmed intramolecular hydrogen bonding and dihedral angles in a pyrazole derivative .

- ¹H-¹³C HMBC NMR : Correlates proton and carbon shifts to identify substituent positions. For instance, coupling constants between pyrazole protons and adjacent groups (e.g., hydrazinyl) clarify regiochemistry .

Basic: What spectroscopic techniques are used to characterize this compound?

- IR spectroscopy : Identifies N–H stretches (3100–3300 cm⁻¹) from hydrazinyl groups and C=N/C=C pyrazole ring vibrations (1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Pyrazole protons resonate at δ 6.5–8.0 ppm, while hydrazinyl NH₂ protons appear as broad singlets near δ 4.0–5.0 ppm .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 156 for C₅H₈N₄) confirm molecular weight .

Advanced: How can computational methods aid in understanding pyrazole reactivity?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. used DFT to validate experimental spectral data and hydrogen-bonding interactions .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide structural optimization for pharmacological studies .

Basic: How is the compound evaluated for pharmacological activity?

- In vitro bioassays : Test antibacterial activity against Gram-positive/-negative strains (e.g., Staphylococcus aureus, E. coli) via disk diffusion or MIC assays .

- Anti-inflammatory screening : Measure inhibition of carrageenan-induced edema in rodent models .

Advanced: What strategies optimize bioactivity through structural modifications?

- Functionalization at N1/C3 positions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) or aryl substituents to enhance binding to target proteins .

- Formylation : Duff conditions (hexamethylenetetramine/trifluoroacetic acid) selectively add aldehyde groups to the pyrazole ring, enabling further derivatization .

Basic: What are the stability challenges during synthesis/storage?

- Hydrazine sensitivity : The hydrazinyl group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C .

- Moisture avoidance : Use anhydrous solvents (e.g., absolute ethanol) and molecular sieves during reactions .

Advanced: What crystallographic tools resolve pyrazole structures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.